

Amphomycin: A Technical Guide to a Classic Lipopeptide Antibiotic

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Compound of Interest

Compound Name: *Amphomycin*

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Abstract

Amphomycin is a lipopeptide antibiotic produced by *Streptomyces canus*. As a member of the calcium-dependent antibiotic class, it exhibits potent bactericidal activity primarily against Gram-positive bacteria, including several multidrug-resistant strains. Its primary mechanism of action involves the inhibition of peptidoglycan synthesis, a critical pathway for bacterial cell wall integrity. This is achieved through the sequestration of the lipid carrier undecaprenyl phosphate (C55-P), preventing the formation of Lipid I, a key intermediate in the cell wall biosynthesis pathway. Recent evidence also points to a secondary mechanism involving the direct inhibition of the C55-P flippase, UptA. This technical guide provides an in-depth overview of **Amphomycin**, covering its mechanism of action, antimicrobial spectrum, biosynthesis, potential resistance mechanisms, and key experimental protocols for its study.

Introduction

First isolated from *Streptomyces canus* in the 1950s, **Amphomycin** is a cyclic lipopeptide antibiotic characterized by a decapeptide core and a fatty acid side chain.^[1] Its potent activity against Gram-positive bacteria has made it a subject of interest, particularly with the rise of antibiotic-resistant pathogens. **Amphomycin** and its analogues, such as the semi-synthetic MX-2401, are recognized for their ability to inhibit cell wall biosynthesis by targeting the lipid carrier undecaprenyl phosphate (C55-P).^[2] This mode of action is distinct from many other

classes of antibiotics, making it a valuable tool for research and a potential scaffold for the development of new therapeutic agents.

Physicochemical Properties

Property	Value	Reference
CAS Number	1402-82-0	[3]
Molecular Formula	C ₅₈ H ₉₁ N ₁₃ O ₂₀	[3]
Molecular Weight	1290.4 g/mol	[3]
Appearance	Off-white to fawn solid	[3]
Solubility	Soluble in ethanol, methanol, DMF, and DMSO	[3]

Mechanism of Action

Amphotycin employs a dual mechanism to disrupt bacterial cell wall synthesis, with its primary target being the undecaprenyl phosphate (C55-P) lipid carrier. This process is calcium-dependent.

Sequestration of Undecaprenyl Phosphate (C55-P)

The biosynthesis of peptidoglycan, the primary structural component of the bacterial cell wall, relies on the carrier molecule C55-P to transport precursor units from the cytoplasm across the cell membrane.[2] **Amphotycin** inhibits this process at a very early stage.

- **Complex Formation:** In the presence of calcium ions (Ca²⁺), **Amphotycin** binds directly to C55-P.[2][4] This interaction is highly specific to the monophosphate form of the lipid carrier. [4]
- **Inhibition of MraY:** The formation of the **Amphotycin**-Ca²⁺-C55-P complex prevents the enzyme MraY (phospho-N-acetylmuramoyl-pentapeptide-transferase) from utilizing C55-P as a substrate.[2]
- **Lipid I Synthesis Blockade:** Consequently, the transfer of the soluble peptidoglycan precursor, UDP-MurNAc-pentapeptide, to C55-P is blocked. This reaction would normally

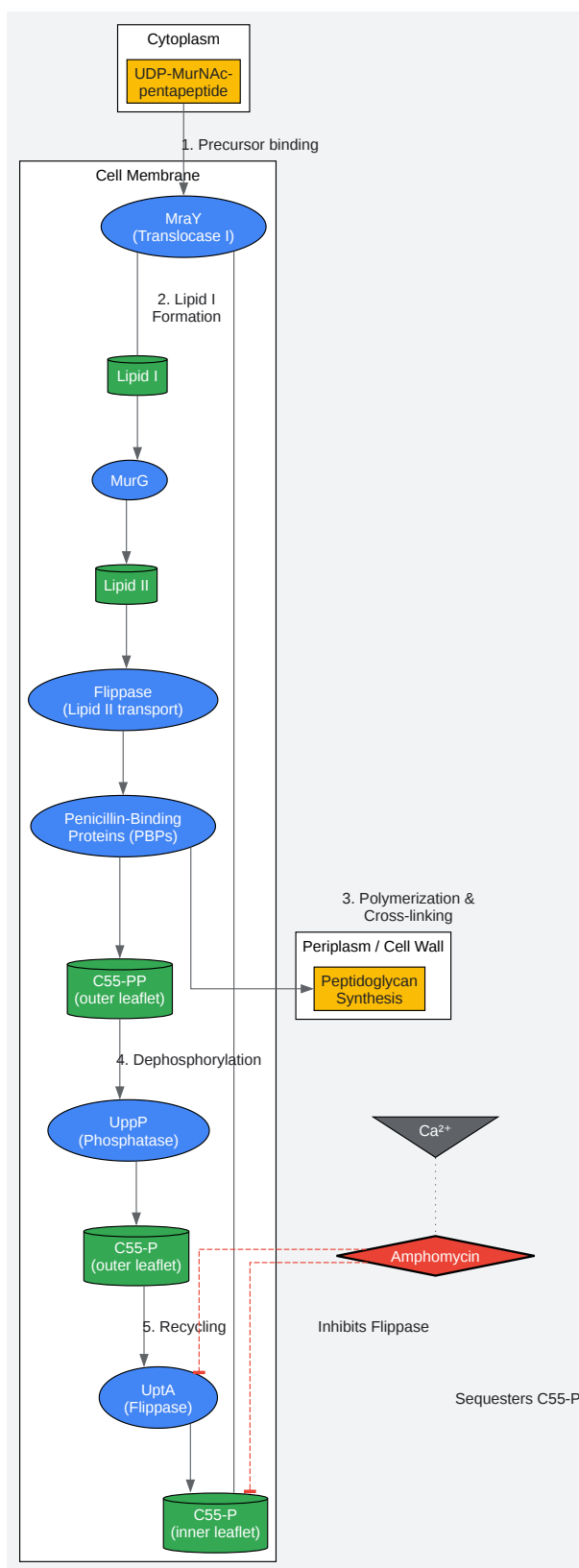
form Lipid I (MurNAc-pentapeptide-pyrophosphoryl-undecaprenol).

- Accumulation of Precursors: The inhibition of Lipid I synthesis leads to the intracellular accumulation of the soluble precursor, UDP-MurNAc-pentapeptide.[5]

This cascade of events effectively halts the peptidoglycan synthesis pathway, leading to a weakened cell wall and eventual cell lysis.

Inhibition of the C55-P Flippase UptA

Recent studies have revealed an additional mechanism of action for **Amphotycin**. The recycling of C55-P from the outer to the inner leaflet of the cytoplasmic membrane is essential to maintain the pool of available carriers for peptidoglycan synthesis. This process is facilitated by a flippase enzyme, UptA.[4][6] **Amphotycin** has been shown to directly interact with UptA, competing with C55-P for binding.[4][6] This interaction destabilizes the UptA:C55-P complex, further disrupting the lipid carrier cycle and enhancing the antibiotic effect.[6]



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Caption: Dual mechanism of **Amphotycin** action on the peptidoglycan synthesis pathway.

Antimicrobial Spectrum and Potency

Amphomycin is primarily active against Gram-positive bacteria. Due to its mechanism of targeting a fundamental biosynthetic pathway, it retains activity against many strains that have developed resistance to other antibiotic classes, such as β -lactams and glycopeptides.

Quantitative data on the potency of the closely related **Amphomycin** analogue, MX-2401, is presented below. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Organism	Strain Information	MIC ($\mu\text{g/mL}$)	Reference
Staphylococcus aureus	Methicillin-Susceptible (MSSA)	1.0 - 2.0	[1]
Staphylococcus aureus	Methicillin-Resistant (MRSA)	1.0 - 2.0	[1]
Streptococcus pneumoniae	Penicillin-Susceptible	0.25 - 0.5	[1]
Streptococcus pneumoniae	Penicillin-Resistant	0.25 - 0.5	[1]
Enterococcus faecalis	Vancomycin-Susceptible	1.0 - 2.0	[1]

Note: Data presented is for the **Amphomycin** analogue MX-2401, which shares a core structure and mechanism of action with **Amphomycin**.

Biosynthesis

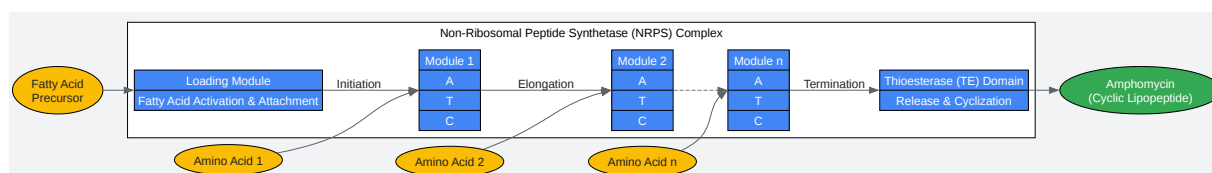
As a complex lipopeptide, **Amphomycin** is synthesized by a multi-enzyme complex known as a Non-Ribosomal Peptide Synthetase (NRPS).[2][3][7] While the specific gene cluster for **Amphomycin** biosynthesis in *Streptomyces canus* has not been explicitly detailed in publicly available literature, the general mechanism of NRPS-mediated synthesis is well understood.[8]

The NRPS machinery consists of a series of modules, where each module is responsible for the incorporation of a specific amino acid into the growing peptide chain.[7][9] A typical NRPS

module contains several domains:

- Adenylation (A) domain: Selects and activates the specific amino acid substrate as an aminoacyl adenylate.
- Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently attaches the activated amino acid via a phosphopantetheinyl arm.
- Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid on its own module and the growing peptide chain attached to the previous module.

The biosynthesis begins with a loading module that incorporates the fatty acid side chain, followed by a series of elongation modules corresponding to the amino acid sequence of the peptide core. A terminal Thioesterase (TE) domain is responsible for releasing the final product, often catalyzing its cyclization.[9]



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Caption: Generalized workflow of lipopeptide biosynthesis via an NRPS assembly line.

Potential Mechanisms of Resistance

While specific resistance mechanisms to **Amphotycin** are not extensively documented, potential pathways for resistance can be inferred based on its mechanism of action and resistance patterns observed for other antibiotics targeting the cell wall.

- **Target Modification:** Although **Amphomycin** does not bind to a protein target for its primary mechanism, alterations in the structure or availability of C55-P could confer resistance. For instance, mutations in the *uppS* gene, which encodes the undecaprenyl pyrophosphate synthase, can affect the pool of lipid carriers and lead to low-level resistance to some cell wall-active antibiotics.[\[6\]](#)
- **Reduced Permeability/Efflux:** In Gram-positive bacteria, changes to the cell envelope that limit antibiotic penetration could reduce efficacy. The overexpression of efflux pumps, which actively transport antibiotics out of the cell, is a common resistance strategy that could potentially apply to **Amphomycin**.[\[10\]](#)
- **Target Protection/Bypass:** Bacteria could theoretically develop mechanisms to protect C55-P from binding to **Amphomycin** or evolve alternative pathways for peptidoglycan precursor transport, although this is less common.
- **Enzymatic Inactivation:** Bacteria could acquire enzymes capable of degrading or modifying the **Amphomycin** molecule, rendering it inactive. This is a common resistance mechanism against many classes of antibiotics.[\[10\]](#)

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the minimum concentration of **Amphomycin** required to inhibit the growth of a target bacterium.

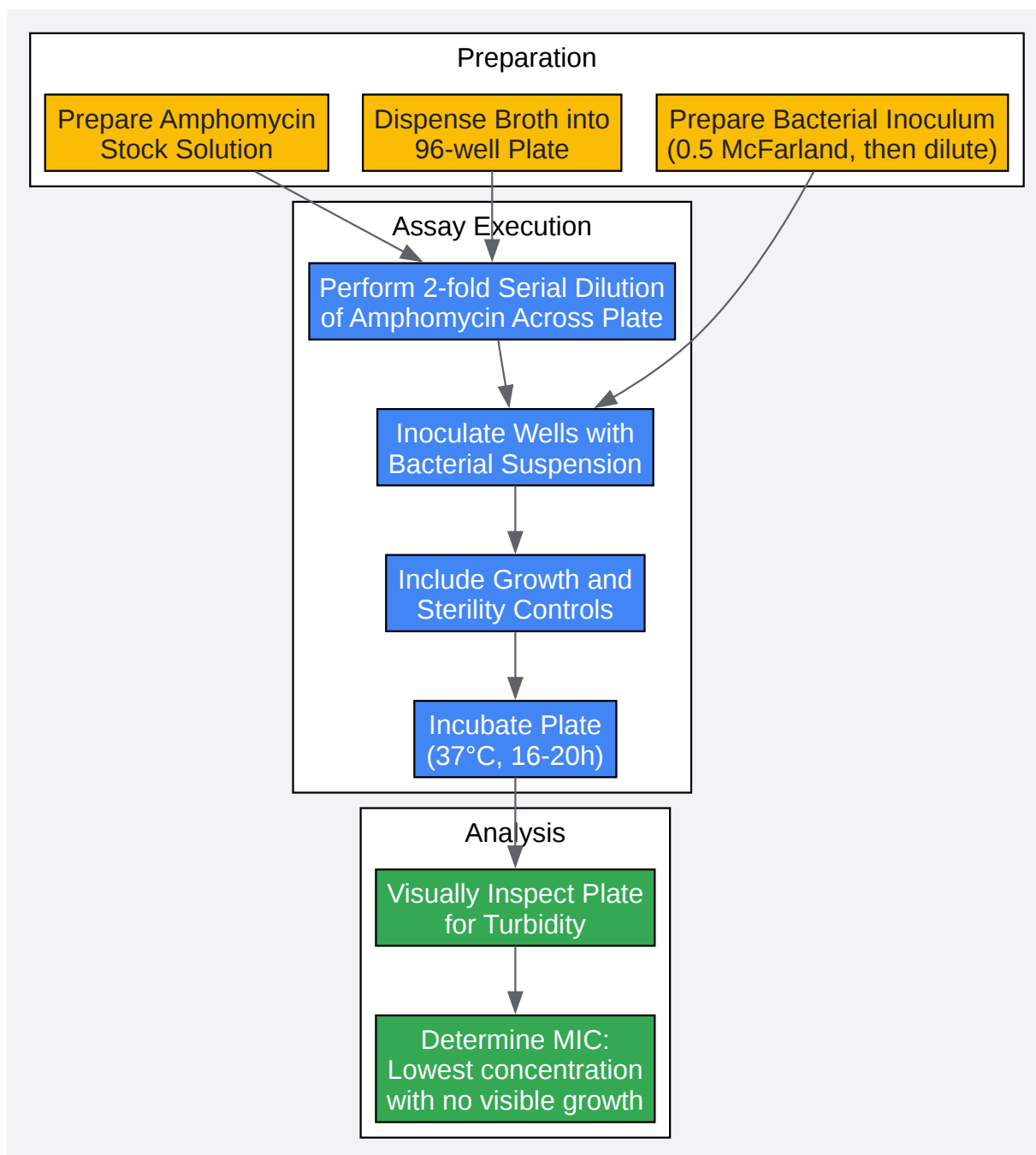
Materials:

- Sterile 96-well microtiter plates
- Cation-adjusted Mueller-Hinton Broth (CAMHB), supplemented with 50 µg/mL Ca²⁺
- **Amphomycin** stock solution (e.g., in DMSO)
- Bacterial inoculum, adjusted to 0.5 McFarland standard and then diluted to yield a final concentration of 5 x 10⁵ CFU/mL in the wells.

- Sterile diluents (e.g., CAMHB)

Procedure:

- Prepare Antibiotic Dilutions: Create a two-fold serial dilution of **Amphotycin** in CAMHB across the wells of the 96-well plate. Typically, 100 μ L of broth is added to wells 2-12. 200 μ L of the highest **Amphotycin** concentration is added to well 1. Then, 100 μ L is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. 100 μ L from well 10 is discarded.
- Inoculation: Add 100 μ L of the prepared bacterial inoculum to each well (columns 1-11), resulting in a final volume of 200 μ L and the desired final antibiotic concentrations and bacterial density.
- Controls:
 - Growth Control (Positive Control): Well 11 should contain 100 μ L of inoculum and 100 μ L of CAMHB without the antibiotic.
 - Sterility Control (Negative Control): Well 12 should contain 200 μ L of uninoculated CAMHB.
- Incubation: Seal the plate (e.g., with an adhesive film) to prevent evaporation and incubate at 35-37°C for 16-20 hours.
- Interpretation: The MIC is the lowest concentration of **Amphotycin** at which there is no visible growth (i.e., the well remains clear) compared to the growth control.



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Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.

Assay for Accumulation of UDP-MurNAc-pentapeptide

This assay provides evidence that an antibiotic inhibits the cell wall synthesis pathway at or before the translocation of Lipid II across the membrane.

Materials:

- Log-phase bacterial culture
- **Amphomycin** and a positive control (e.g., Vancomycin)
- Boiling water bath
- Centrifuge
- Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
- Appropriate buffers for HPLC (e.g., sodium phosphate buffer)
- Mass spectrometer for confirmation (optional)

Procedure:

- **Treatment:** Grow a bacterial culture to mid-log phase. Divide the culture and treat one portion with **Amphomycin** (e.g., at 10x MIC), one with Vancomycin (positive control), and leave one untreated (negative control). Incubate for a defined period (e.g., one cell-doubling time).
- **Extraction:** Harvest the cells by centrifugation. Rapidly extract the soluble cytoplasmic precursors by resuspending the cell pellet in a small volume of boiling water and incubating for 5-10 minutes.
- **Clarification:** Centrifuge the boiled suspension at high speed to pellet cell debris. Collect the supernatant, which contains the soluble precursors.
- **Analysis by RP-HPLC:**

- Filter the supernatant through a 0.22 μm filter.
- Inject the filtered extract onto an RP-HPLC system equipped with a C18 column.
- Elute the sample using an appropriate buffer system (e.g., isocratic elution with sodium phosphate buffer).[11]
- Monitor the eluate with a UV detector (e.g., at 262 nm for the UDP moiety).
- Interpretation: Compare the chromatograms from the **Amphomycin**-treated, vancomycin-treated, and untreated samples. An accumulation of UDP-MurNAc-pentapeptide will be indicated by a significantly larger peak at the corresponding retention time in the treated samples compared to the untreated control.[5] The identity of the peak can be confirmed by mass spectrometry.[5]

Conclusion

Amphomycin remains a significant member of the lipopeptide antibiotic class due to its potent, targeted mechanism of action against the essential bacterial cell wall synthesis pathway. By sequestering the lipid carrier C55-P and inhibiting its recycling, **Amphomycin** effectively halts peptidoglycan production, leading to bacterial cell death. Its efficacy against resistant Gram-positive pathogens underscores its potential as a lead compound for the development of novel antibacterial agents. Further research into its biosynthetic pathway and the specific molecular interactions governing resistance will be crucial for realizing its full therapeutic potential. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers dedicated to advancing the study of this important antibiotic.

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